molecular formula C19H25N7O6S B13773357 1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate CAS No. 72041-98-6

1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate

Cat. No.: B13773357
CAS No.: 72041-98-6
M. Wt: 479.5 g/mol
InChI Key: QRMCPTKRNAEXEW-UHFFFAOYSA-P
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Description

1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate is a guanidine derivative featuring a pentyl chain at the 1-position, a 2-methyl-substituted 4-quinolyl moiety at the 2-position, and a 2-thiazolyl group at the 3-position.

Properties

CAS No.

72041-98-6

Molecular Formula

C19H25N7O6S

Molecular Weight

479.5 g/mol

IUPAC Name

[amino-(2-methylquinolin-4-yl)azaniumylidenemethyl]-pentyl-(1,3-thiazol-2-yl)azanium;dinitrate

InChI

InChI=1S/C19H23N5S.2NO3/c1-3-4-7-11-24(19-21-10-12-25-19)18(20)23-17-13-14(2)22-16-9-6-5-8-15(16)17;2*2-1(3)4/h5-6,8-10,12-13H,3-4,7,11H2,1-2H3,(H2,20,22,23);;/q;2*-1/p+2

InChI Key

QRMCPTKRNAEXEW-UHFFFAOYSA-P

Canonical SMILES

CCCCC[NH+](C1=NC=CS1)C(=[NH+]C2=CC(=NC3=CC=CC=C32)C)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate can be contextualized against analogous guanidine derivatives, as detailed below:

Table 1: Structural and Molecular Comparison

Compound Name R1 (1-position) R2 (2-quinolyl substituent) Counterion Molecular Weight (g/mol) Key Inferred Properties
1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate Pentyl (C₅H₁₁) 2-Methyl Dinitrate ~451.46* High solubility (nitrate salt), moderate lipophilicity
1-tert-Butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)guanidine tert-Butyl 2-Phenyl None (free base) 401.53 Lower solubility, higher aromaticity (phenyl group)
1-tert-Butyl-2-(2-ethoxy-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate tert-Butyl 2-Ethoxy Dinitrate ~467.48* Enhanced solubility (nitrate), bulkier R2 (ethoxy)

*Estimated molecular weights based on analogous structures.

Key Observations

Alkyl Chain (R1) :

  • The pentyl group in the target compound confers linear hydrophobicity, which may increase membrane permeability compared to the tert-butyl group in analogs . Tert-butyl’s branched structure could reduce metabolic degradation but may hinder spatial interactions in binding pockets.

In contrast, the 2-phenyl group () introduces aromatic bulk, which might enhance π-π stacking but reduce solubility. The 2-ethoxy group () adds polarity and hydrogen-bonding capacity, though its larger size could impact binding kinetics .

Counterion Effects :

  • The dinitrate salt in the target compound and ’s analog improves aqueous solubility compared to the free base in . This property is critical for oral bioavailability and dissolution rates in physiological environments .

Thiazole Moiety: All compounds retain the 2-thiazolyl group, a heterocyclic motif known for its role in hydrogen bonding and metal coordination, suggesting conserved interactions in biological targets .

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